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Compound of Interest

Compound Name: KALIOTOXIN (1-37)

Cat. No.: B1151239

Get Quote

Executive Summary: The Alpha-KTx Landscape
Kaliotoxin (KTX), isolated from the venom of the scorpion Androctonus mauretanicus, is a 37-

residue peptide belonging to the

-KTx family. While it shares the conserved Cysteine-Stabilized

-Helix/

-Sheet (CS

/

) motif with related toxins, KTX is distinguished by its high selectivity for voltage-gated
potassium channels (Kv1.1 and Kv1.3) and its notable lack of affinity for large-conductance

-activated

channels (BK or

), a target potently blocked by its homolog Charybdotoxin.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1151239#bc-rfq
https://www.tocris.com/products/iberiotoxin_1086
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151239?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This selectivity profile makes KTX a critical tool in immunological research, particularly for

isolating the Kv1.3 current component in T-lymphocyte activation without confounding BK

channel blockade.

Structural Homology & Divergence
The defining feature of the

-KTx family is the scaffold stabilized by three disulfide bridges. However, subtle variations in the
amino acid sequence—specifically in the

-turn and C-terminal regions—dictate channel selectivity.

Sequence Alignment Table
The following table highlights the critical residue differences. Note the conserved Cysteine

pattern (C) and the "Functional Dyad" components (Lysine 27).[1]

Feature
Kaliotoxin
(KTX 1-37)

Charybdotoxin
(ChTX)

Iberiotoxin
(IbTX)

Agitoxin-2
(AgTX2)

Length 37 AA 37 AA 37 AA 38 AA

Source
Androctonus

mauretanicus

Leiurus

quinquestriatus
Buthus tamulus

Leiurus

quinquestriatus

Pore Blocker

(Dyad)
Lys27 Lys27 Lys27 Lys27

Dyad Partner
Thr36

(Neutral/Polar)
Tyr36 (Aromatic) Tyr36 (Aromatic)

Phe36

(Aromatic)

Helical Distortion
Pro12, Pro17

(Kinked)
Normal Helix Normal Helix Normal Helix

C-Terminus Amidated Amidated Amidated Amidated

The "Proline Kink" and Selectivity
Unlike ChTX, KTX contains Proline residues at positions 12 and 17.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.tocris.com/products/iberiotoxin_1086
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151239?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Impact: These prolines induce a kink in the

-helix and a distortion in the loop regions.

Functional Consequence: This distortion alters the spatial orientation of the critical Lys27

relative to the rest of the molecule. This geometric shift is hypothesized to prevent the "tight

fit" required for BK channel blockade, while maintaining the geometry necessary to plug the

extracellular vestibule of Kv1.3.

The Functional Dyad Modification
The "Functional Dyad" is a conserved mechanism where a Lysine residue plugs the ion pore,

and a hydrophobic/aromatic residue interacts with the channel turrets.

In ChTX/IbTX: The dyad is Lys27 + Tyr36. The bulky Tyr36 is essential for high-affinity

binding to BK channels.

In KTX: The dyad is modified to Lys27 + Thr36. The replacement of the aromatic Tyrosine

with Threonine reduces hydrophobic interaction strength. This loss of hydrophobicity is a key

determinant in KTX's inability to block BK channels.

Product Performance: Selectivity Profiles
The following data summarizes the inhibitory constants (

) derived from mammalian cell lines (e.g., CHO, HEK293) using whole-cell patch-clamp
techniques.

Comparative Affinity Table ( values)
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Target Channel
Kaliotoxin
(KTX)

Charybdotoxin
(ChTX)

Iberiotoxin
(IbTX)

Agitoxin-2
(AgTX2)

Kv1.3 (T-cells) 0.6 – 2.0 nM 2.6 nM
> 1

M (No Effect)
0.05 – 0.2 nM

Kv1.1 (Neurons) ~ 2.0 – 10 nM ~ 5 nM
> 1

M
0.4 nM

Kv1.2 ~ 100 nM 14 nM
> 1

M
0.5 nM

BK (

)

> 500 nM

(Resistant)
1 – 2 nM ~ 1 nM

> 1

M

Key Takeaway:

Use Kaliotoxin when you need to block Kv1.3/Kv1.1 but spare BK channels.

Use Iberiotoxin when you need to selectively block BK channels and spare Kv channels.

Use Agitoxin-2 for the highest potency against Kv1.3, provided BK selectivity is not a

confounding factor.

Mechanistic Visualization
The following diagram illustrates the "Pore-Plugging" mechanism and the selectivity filter logic.
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Selectivity Logic

Kaliotoxin (KTX)

Lys27 (Pore Plug)Thr36 (Non-Aromatic)

Charybdotoxin (ChTX)

Tyr36 (Aromatic)

Kv1.3 Channel
(Narrow Vestibule)

Blocks Pore

BK Channel
(Wide Vestibule)

Potential BlockPermits Binding Fails to Stabilize
(Loss of Affinity)

Strong Hydrophobic
Interaction

KTX lacks Tyr36, rendering it
unable to bind BK channels stably.

Click to download full resolution via product page

Caption: Mechanistic divergence between KTX and ChTX. The absence of the aromatic Tyr36

in KTX prevents stable interaction with the BK channel vestibule.

Experimental Protocols
To validate KTX activity, researchers typically employ whole-cell patch-clamp recording. Below

is a self-validating protocol designed to ensure data integrity.

Protocol A: Validation of Kv1.3 Blockade (Whole-Cell
Patch Clamp)
Objective: Determine the

of KTX on Kv1.3 channels expressed in HEK293 cells.

Preparation:

Internal Solution (Pipette): 145 mM KF, 10 mM HEPES, 10 mM EGTA, 2 mM

, pH 7.2. (Fluoride is used to improve seal stability).[1]
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External Solution (Bath): 160 mM NaCl, 4.5 mM KCl, 2 mM

, 1 mM

, 10 mM HEPES, pH 7.4.

Toxin Stock: Dissolve lyophilized KTX (1-37) in 0.1% BSA/PBS to 10

M stock. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Electrophysiology Workflow:

Step 1 (Giga-seal): Establish a Giga-ohm seal (>1 G

) and break in to achieve whole-cell configuration.[1]

Step 2 (Voltage Protocol): Hold membrane potential (

) at -80 mV. Apply depolarizing pulses to +40 mV for 200 ms every 10 seconds.

Step 3 (Baseline): Record stable peak current amplitudes for 2 minutes (Run-down

check).

Step 4 (Perfusion): Perfuse KTX at increasing concentrations (e.g., 0.1 nM, 1 nM, 10 nM,

100 nM).[1] Allow 2-3 minutes per concentration for equilibrium.

Step 5 (Washout): Wash with toxin-free buffer.[1] Note that KTX washout is slow and often

incomplete due to high affinity.

Data Analysis:

Calculate Fractional Block:

.[1]

Fit data to the Hill Equation:

.[1]

Protocol B: Structural Integrity Check (NMR)
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Objective: Verify the folding of synthetic KTX (CS

/

motif).

Method: 2D

H-NOESY Spectroscopy.

Marker: Look for NOE cross-peaks between the

-helix (residues 10-19) and the

-sheet (residues 24-37).[1] The presence of these long-range interactions confirms the
formation of the disulfide-stabilized core.

Synthesis & Storage Recommendations
Handling: KTX is a basic peptide (pI > 9).[1] It adheres to glass and plastic. Always use low-

binding plasticware and include 0.1% BSA or HSA in dilution buffers to prevent surface

adsorption.

Reconstitution: Reconstitute in water to 1 mg/mL, then dilute into buffer. Do not reconstitute

directly in high-salt buffer as this can precipitate the peptide before it fully dissolves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Iberiotoxin | Potassium Channel Blockers | Tocris Bioscience [tocris.com]

To cite this document: BenchChem. [Comparative Structural Analysis: Kaliotoxin (1-37) vs.
Kv Channel Blocker Analogs[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1151239/docs#comparative-structural-analysis-
kaliotoxin-1-37-vs-kv-channel-blocker-analogs-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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